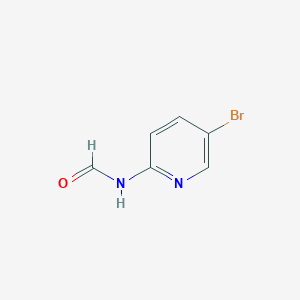

N-(5-bromopyridin-2-yl)formamide

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

The significance of N-(5-bromopyridin-2-yl)formamide lies primarily in its utility as a precursor in the construction of elaborate molecular architectures. The pyridine (B92270) scaffold is a ubiquitous feature in many biologically active compounds and functional materials. nih.gov The presence of a bromine atom on the pyridine ring offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds.

Furthermore, the formamide (B127407) group can be a precursor to an amine or can participate in cyclization reactions to form fused heterocyclic systems. This dual functionality makes this compound a sought-after intermediate in drug discovery programs and in the development of agrochemicals. nih.gov Its structural motif is found within larger, more complex patented molecules, indicating its role as a key building block in the synthesis of proprietary compounds for pharmaceutical and other applications. For instance, the N-(5-bromopyridin-2-yl) moiety is a component of complex structures investigated in medicinal chemistry.

Overview of Pyridine-Based Formamides in Contemporary Chemical Research

Pyridine-based formamides, as a class of compounds, are of considerable interest in contemporary chemical research. They serve not only as intermediates but also as important ligands in organometallic chemistry and as reagents in organic synthesis. nih.gov The formamide group can influence the electronic properties of the pyridine ring and can engage in hydrogen bonding, which is a critical aspect of molecular recognition and self-assembly processes.

The synthesis of pyridine-based formamides can be achieved through various methods. A notable example is the copper-catalyzed Goldberg reaction, which has been successfully employed for the synthesis of N-methyl-N-(pyridin-2-yl)formamide from 2-bromopyridine (B144113) and N-methylformamide. nih.gov This reaction demonstrates a practical and efficient route to N-formylating aminopyridines, a process that can be challenging due to the electron-deficient nature of the pyridine ring. The conditions for such reactions are often optimized to achieve high yields, utilizing specific catalysts like a copper iodide/1,10-phenanthroline system and a suitable base such as potassium phosphate (B84403). nih.gov

Academic Research Landscape of this compound

The academic research landscape for this compound is primarily characterized by its inclusion in studies focused on the synthesis of larger, more complex molecules rather than being the central subject of investigation itself. For example, one documented synthesis of this compound involves the ozonolysis of 6-bromo-imidazo[1,2-a]pyridine. This specific reaction highlights a method to access the formamide through the cleavage of a fused imidazole (B134444) ring, demonstrating a less common but effective synthetic strategy.

The compound is also listed in the catalogs of various chemical suppliers, which points to its commercial availability and use in research and development laboratories. The existence of related compounds, such as N-(5-bromopyridin-2-yl)acetamide and various benzamide (B126) derivatives, further illustrates the exploration of different acyl groups attached to the 2-amino-5-bromopyridine (B118841) core for a range of applications. chemicalbook.com

Scope and Objectives of Scholarly Investigations concerning this compound

The primary objective of scholarly investigations involving this compound is to leverage its chemical reactivity for the efficient synthesis of target molecules with desired properties. The scope of this research is broad, encompassing:

Development of Novel Synthetic Methodologies: While specific literature is sparse, the synthesis of related pyridine-based formamides suggests that a key objective is the development of efficient and scalable methods for the preparation of such intermediates. nih.gov

Lead Compound Generation in Drug Discovery: The use of the N-(5-bromopyridin-2-yl) scaffold in complex molecules indicates that a major goal is the generation of new chemical entities for biological screening. The bromine atom allows for diversification of the molecular structure, enabling the exploration of structure-activity relationships.

Creation of Functional Materials: Pyridine derivatives are known for their applications in materials science, for instance, as components of ligands for metal complexes with specific catalytic or photophysical properties. nih.gov Investigations may therefore be directed towards incorporating the this compound unit into such materials.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-1-2-6(8-3-5)9-4-10/h1-4H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWBHDDMIOCCJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390852 | |

| Record name | N-(5-bromopyridin-2-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141354-32-7 | |

| Record name | N-(5-bromopyridin-2-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for N 5 Bromopyridin 2 Yl Formamide

Direct Synthesis Approaches to N-(5-bromopyridin-2-yl)formamide

The direct synthesis of this compound can be achieved through several catalytic methods, each offering distinct advantages in terms of efficiency and substrate scope.

Copper-Catalyzed N-Arylation and C-N Cross-Coupling Reactions (e.g., Goldberg Reaction Variants)

Copper-catalyzed cross-coupling reactions, particularly variants of the Goldberg reaction, represent a robust method for the formation of the C-N bond in this compound. mdpi.comnih.gov These reactions typically involve the coupling of an aryl halide with an amine or amide in the presence of a copper catalyst.

A notable example is the synthesis of 2-methylaminopyridine amides (MAPA) from 2-bromopyridine (B144113). nih.gov The catalyst, formed in situ from copper(I) iodide (CuI) and 1,10-phenanthroline, facilitates the reaction with high yields. mdpi.comnih.gov This methodology is scalable and can be adapted for the synthesis of various 2-N-substituted aminopyridines from secondary N-alkyl(aryl)formamides and 2-bromopyridine. mdpi.comnih.gov

Research has shown that the choice of ligand is crucial for the success of these reactions. For instance, N,N'-dimethyl-1,2-ethanediamine (DMEDA) has been employed as a ligand in the copper-catalyzed reaction of 2-bromopyridine with secondary amides. mdpi.com The use of t-amyl alcohol as a solvent with potassium phosphate (B84403) as the base can lead to deformylation of the formamide (B127407) product. researchgate.net However, using toluene (B28343) as the solvent with potassium carbonate and a small amount of potassium phosphate as the base can afford high yields of the desired N-(pyridin-2-yl)formamide. researchgate.net

| Catalyst System | Reactants | Solvent | Base | Yield | Reference |

| CuI/1,10-phenanthroline | 2-bromopyridine, N-methylformamide | t-Amyl alcohol | K₃PO₄ | - | researchgate.net |

| CuI/1,10-phenanthroline | 2-bromopyridine, N-methylformamide | Toluene | K₂CO₃/K₃PO₄ | High | researchgate.net |

| CuI/DMEDA | 2-bromopyridine, t-butylformamide | Toluene | - | Low | mdpi.com |

Palladium-Catalyzed Formylation and Related Amidation Reactions

Palladium-catalyzed reactions offer a powerful alternative for the synthesis of amides. These methods often exhibit high efficiency and broad functional group tolerance. nih.gov

One approach involves the palladium-catalyzed formylation of aryl bromides using synthesis gas (a mixture of carbon monoxide and hydrogen). nih.gov The efficiency of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, with bulky ligands such as P(1-Ad)₂(n)Bu showing high activity. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) complex, followed by migratory insertion of CO and subsequent reductive elimination to form the aldehyde, which can then be converted to the formamide. nih.gov

Another strategy is the carbon-monoxide-free aminocarbonylation of aryl halides with N-substituted formamides. organic-chemistry.org This method utilizes a palladium acetate (B1210297)/Xantphos catalytic system and avoids the use of toxic CO gas. organic-chemistry.org The reaction proceeds through a Vilsmeier-type intermediate and is applicable to a wide range of aryl halides and formamides. organic-chemistry.org

Furthermore, palladium-catalyzed amidation of aryl halides provides a direct route to amides. nih.gov This can be achieved through the coupling of aryl halides with isocyanides or by using N-substituted formamides as the amide source. nih.govorganic-chemistry.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has also been successfully employed for the synthesis of N-aryl phthalimide (B116566) derivatives from 5-bromo-2-alkyl/aryl-isoindoline-1,3-diones. researchgate.netresearchgate.netresearchgate.net

| Catalyst System | Reactants | CO Source | Key Features | Reference |

| Pd/PR₂(n)Bu | Aryl bromide | Synthesis gas (CO/H₂) | Elucidation of the catalytic cycle | nih.gov |

| Pd(OAc)₂/Xantphos | Aryl halide, N-substituted formamide | Formamide | CO-free aminocarbonylation | organic-chemistry.org |

| Palladium catalyst | Aryl halide, Isocyanide | Isocyanide | C-C coupling to form amides | nih.gov |

| Palladium acetate/BINAP | 5-bromo-2-alkyl/aryl-isoindoline-1,3-dione, Amine | - | Buchwald-Hartwig amination | researchgate.netresearchgate.netresearchgate.net |

Multi-step Synthetic Routes from Pyridine (B92270) Precursors

While direct catalytic methods are often preferred, multi-step synthetic routes starting from readily available pyridine precursors can also be employed. These routes offer flexibility in introducing various functional groups. A common precursor is 2-amino-5-bromopyridine (B118841), which can be formylated using various reagents.

Functionalization and Derivatization of the Pyridine Ring System in this compound

The pyridine ring in this compound is amenable to further functionalization, allowing for the synthesis of a diverse range of derivatives.

Electrophilic Aromatic Substitution Strategies on the Pyridine Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com In the context of this compound, the directing effects of the bromo and formamido groups, as well as the pyridine nitrogen, will influence the position of substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, the nitration of N-phenyl-2-aminopyridine has been achieved using a cobalt acetate catalyst with silver nitrate. rsc.org

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SNA_r). nih.gov The bromine atom at the 5-position of this compound can be displaced by various nucleophiles.

These reactions are often facilitated by the presence of activating groups and can proceed through a concerted or a classical two-step mechanism involving a Meisenheimer intermediate. nih.gov The development of S_NAr reactions on polyfluoroarenes has demonstrated the potential for transition-metal-free C-O and C-N bond formation. mdpi.com

Suzuki-Miyaura, Sonogashira, and Heck Reactions

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, this reaction would replace the bromine atom with an aryl or heteroaryl group. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The use of specific ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. wikipedia.org Given that substrates with unprotected N-H groups can be challenging, catalyst systems developed for nitrogen-rich heterocycles may be particularly effective. nih.gov

Interactive Data Table: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition | Purpose | Reference |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) | Provides the active Pd(0) species for the catalytic cycle. | wikipedia.orgnih.gov |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the catalyst, increases electron density, and promotes reductive elimination. | nih.gov |

| Boron Reagent | Arylboronic acid or ester | Source of the new carbon-based substituent. | wikipedia.org |

| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid to facilitate transmetalation. | wikipedia.orgnih.gov |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction. | nih.govnih.gov |

| Temperature | 60-110 °C | Provides energy to overcome activation barriers. | nih.govnih.gov |

Sonogashira Reaction

The Sonogashira reaction is a powerful tool for constructing C(sp²)–C(sp) bonds by coupling an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a dual-catalyst system of a palladium complex and a copper(I) salt (co-catalyst), along with an amine base. wikipedia.orgorganic-chemistry.org The reaction can also proceed under copper-free conditions, which can be advantageous in certain contexts. libretexts.org In the case of this compound, Sonogashira coupling would introduce an alkynyl substituent at the 5-position. The generally accepted mechanism involves a palladium cycle similar to the Suzuki reaction and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.orgsigmaaldrich.com

Interactive Data Table: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Condition | Purpose | Reference |

| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The primary catalyst for the cross-coupling cycle. | wikipedia.orgorganic-chemistry.org |

| Cu Co-catalyst | CuI | Activates the terminal alkyne. | wikipedia.org |

| Ligand | PPh₃ or other phosphines | Stabilizes the palladium catalyst. | libretexts.org |

| Base | Et₃N, Piperidine, DBU | Acts as a solvent and neutralizes the HX byproduct. | wikipedia.org |

| Solvent | DMF, THF, Toluene | Solubilizes reactants. | wikipedia.org |

| Temperature | Room Temperature to 100 °C | Mild conditions are often sufficient. | wikipedia.org |

Heck Reaction

The Heck reaction creates a new C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This transformation would allow for the introduction of a vinyl group at the 5-position of the pyridine ring of this compound. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the substituted alkene product. libretexts.orgyoutube.com A base is required to regenerate the active Pd(0) catalyst. libretexts.org The stereoselectivity of the Heck reaction is a key feature, typically yielding the trans isomer with high selectivity. organic-chemistry.org

Interactive Data Table: Typical Conditions for Heck Reaction of Aryl Bromides

| Parameter | Condition | Purpose | Reference |

| Catalyst | Pd(OAc)₂, PdCl₂ | Precursor to the active Pd(0) catalyst. | organic-chemistry.orgbeilstein-journals.org |

| Ligand | PPh₃, P(o-tol)₃, or ligand-free | Stabilizes the catalyst and influences reactivity. | organic-chemistry.org |

| Alkene | Acrylates, Styrenes | The coupling partner for vinylation. | organic-chemistry.org |

| Base | Et₃N, K₂CO₃, NaOAc | Regenerates the Pd(0) catalyst and neutralizes HX. | libretexts.org |

| Solvent | DMF, Acetonitrile, Toluene | Solubilizes reactants and influences reaction rate. | organic-chemistry.org |

| Temperature | 80-140 °C | Typically requires elevated temperatures. | organic-chemistry.org |

Chemical Transformations of the Formamide Functional Group

The formamide group (-NHCHO) offers another site for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations include hydrolysis, reduction, N-alkylation, N-acylation, and oxidative reactions.

Hydrolysis and Reductive Processes of the Formamide Moiety

The formamide group can be cleaved or reduced under specific conditions to yield the corresponding amine or methylamine (B109427).

Hydrolysis: The hydrolysis of amides, including N-aryl formamides, can be achieved under acidic or basic conditions to yield the parent amine and formic acid (or its salt). chemicalbook.com Alkaline hydrolysis, often requiring elevated temperatures and strong bases like sodium hydroxide (B78521), can convert this compound back to 2-amino-5-bromopyridine. arkat-usa.orgresearchgate.net The rate of hydrolysis for aryl amides is generally slower than for aliphatic amides due to electronic factors. arkat-usa.org The reaction proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the amine. researchgate.net

Reductive Processes: The formamide group can be reduced to a methylamino group (-NHCH₃). This transformation is a valuable method for synthesizing secondary amines. A two-step pathway has been described where a formamide intermediate is first formed and then reduced. nih.gov The reduction of the formamide to the methylamine is often the rate-determining step. nih.gov Various reducing agents can be employed, and in some catalytic systems using methanol (B129727) as a C1 source, formamides appear as intermediates en route to N-methylated amines. thieme-connect.comacs.org

Interactive Data Table: Conditions for Formamide Hydrolysis and Reduction

| Transformation | Reagents & Conditions | Product | Reference |

| Alkaline Hydrolysis | NaOH, H₂O/Dioxane/MeOH, Reflux | 2-Amino-5-bromopyridine | arkat-usa.orgresearchgate.net |

| Neutral Hydrolysis | H₂O, Elevated Temperature | 2-Amino-5-bromopyridine | chemicalbook.comnih.gov |

| Reduction | NaBH₄/I₂, or Catalytic Hydrogenation | N-Methyl-5-bromopyridin-2-amine | nih.govthieme-connect.com |

N-Alkylation and N-Acylation Reactions on the Formamide Nitrogen

The nitrogen atom of the formamide group, while less nucleophilic than a free amine, can undergo alkylation and acylation under appropriate conditions.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the formamide nitrogen with an alkyl group. It typically requires a base to deprotonate the nitrogen, forming an amidate anion, which then acts as a nucleophile towards an alkylating agent like an alkyl halide. mdpi.com Common bases used include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile. mdpi.comnih.gov Microwave-assisted methods can significantly reduce reaction times and improve yields. mdpi.com

N-Acylation: This process introduces an acyl group (R-C=O) onto the formamide nitrogen, forming an N-acylformamide or diacyl-substituted amine. This reaction is typically performed using an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. N-acylation is a fundamental reaction in peptide synthesis and can be applied to solid-phase synthesis. researchgate.net For a related compound, the acetylation of 2-amino-5-bromopyridine yields N-(5-bromopyridin-2-yl)acetamide, demonstrating the reactivity of the amino nitrogen. nih.gov Similar principles apply to the acylation of the formamide nitrogen, though it may require more forcing conditions due to the reduced nucleophilicity.

Interactive Data Table: General Conditions for N-Alkylation and N-Acylation

| Transformation | Reagents & Conditions | General Product Structure | Reference |

| N-Alkylation | Alkyl halide, K₂CO₃ or Cs₂CO₃, DMF or MeCN, Heat or MW | N-Alkyl-N-(5-bromopyridin-2-yl)formamide | mdpi.comnih.gov |

| N-Acylation | Acid chloride or Anhydride, Base (e.g., Pyridine, Et₃N) | N-Acyl-N-(5-bromopyridin-2-yl)formamide | researchgate.net |

Oxidative Transformations of the Formamide Group

The formamide functional group can participate in oxidative reactions. Under certain conditions, formamides can act as precursors to carbamoyl (B1232498) radicals, which are valuable intermediates for C-C bond formation. For instance, in the presence of a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst, the formyl C-H bond can be abstracted to generate a carbamoyl radical. rsc.org This radical can then add to protonated heterocycles in a Minisci-type reaction or to electron-deficient olefins. rsc.org However, under oxidative conditions, carbamoyl radicals derived from N-aryl formamides can sometimes lead to the formation of isocyanates as side products. rsc.org Additionally, simple formamide is known to oxidize to formic acid upon exposure to oxygen, suggesting that the formamide group in this compound could be susceptible to degradation under strongly oxidizing, aerobic conditions. sigmaaldrich.com Another potential transformation is the electrochemical oxidation of a hemiaminal, formed from an amine and an aldehyde source like methanol, to the corresponding formamide. acs.org

Reaction Mechanisms and Catalytic Studies Involving N 5 Bromopyridin 2 Yl Formamide

Mechanistic Investigations of Carbon-Nitrogen Bond Formation in N-(5-bromopyridin-2-yl)formamide Synthesis

The synthesis of this compound involves the formation of a crucial carbon-nitrogen bond between a pyridine (B92270) ring and a formamide (B127407) group. This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction provides an efficient method for forming N-aryl bonds, which are prevalent in pharmaceuticals and functional materials. researchgate.netresearchgate.net The general principle involves the reaction of an aryl halide (or triflate), in this case, a 2-halopyridine derivative, with an amine or amide in the presence of a palladium catalyst and a base.

The success of transition metal-mediated C-N cross-coupling reactions hinges on the careful selection of the catalyst and its associated ligands. Palladium complexes are the most common catalysts for these transformations. researchgate.net The role of the catalyst is to facilitate the oxidative addition of the aryl halide and the subsequent reductive elimination that forms the desired C-N bond.

Ligands, typically bulky, electron-rich phosphines, are critical for stabilizing the palladium center, promoting the key steps of the catalytic cycle, and preventing catalyst decomposition. nih.govnih.gov The choice of ligand can influence reaction selectivity, particularly in preventing undesired side reactions like diarylation when primary amines are used. nih.gov For the synthesis of N-arylpyrimidin-2-amines, a related class of compounds, a Buchwald-Hartwig amination protocol has been successfully applied, demonstrating the power of this methodology. researchgate.net

A typical catalytic system for a related Buchwald-Hartwig amination to produce heteroaryl phthalimide (B116566) derivatives is detailed in the table below. researchgate.net

| Component | Example | Function |

| Catalyst Precursor | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Source of the active Pd(0) catalyst. |

| Ligand | (±)-BINAP | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. |

| Base | Cesium carbonate (Cs₂CO₃) | Deprotonates the amine/amide, facilitates the formation of the Pd-amido complex. |

| Solvent | Toluene (B28343) | Provides the reaction medium. |

While specific intermediates for the synthesis of this compound have not been explicitly detailed in the literature, the mechanism can be understood through the well-established catalytic cycle of the Buchwald-Hartwig amination. The key proposed intermediates in this cycle are:

Active Pd(0) Species: The cycle begins with an active, coordinatively unsaturated Pd(0) complex, generated in situ from a precursor like Pd(OAc)₂.

Oxidative Addition Complex: The aryl bromide (5-bromo-2-halopyridine precursor) undergoes oxidative addition to the Pd(0) center, forming a Pd(II) intermediate.

Amido Complex: The deprotonated formamide (formamidate), generated by the base, displaces the halide on the Pd(II) center to form a palladium-amido complex. Ligand exchange may precede this step.

Reductive Elimination: The final and crucial step is the reductive elimination from the amido complex, which forms the new carbon-nitrogen bond of this compound and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Characterization of these transient species often requires specialized techniques such as in-situ NMR spectroscopy or low-temperature studies.

Detailed kinetic and thermodynamic studies specifically for the synthesis of this compound are not extensively reported in the available literature. However, such studies are crucial for optimizing reaction conditions and understanding the factors that control reaction rates and yields.

Generally, kinetic analyses of cross-coupling reactions involve monitoring the concentration of reactants, products, and intermediates over time to determine the reaction order with respect to each component (catalyst, substrate, base). This information helps to identify the rate-determining step of the catalytic cycle, which could be oxidative addition or reductive elimination, depending on the specific substrates and ligands used.

Catalytic Applications and Roles in Organic Synthesis

Beyond its synthesis, this compound holds potential as a versatile building block in the development of new catalytic systems due to its unique combination of functional groups.

The structure of this compound suggests several possibilities for its use as a precursor. The N-formamide group itself can act as a carbonyl precursor in certain transformations, such as the Passerini reaction to form α-acyloxycarboxamides. nih.gov

Furthermore, the aminopyridine core is a common structural motif in ligands designed for transition metal catalysis. nih.gov The nitrogen atoms in the pyridine ring and the amide group can act as chelating sites to coordinate with a metal center. The bromine atom on the pyridine ring provides a reactive handle for further functionalization, such as a subsequent cross-coupling reaction to attach the molecule to a larger scaffold or a solid support, creating a heterogeneous catalyst. This approach is used to assemble multidentate ligands from simpler building blocks. nih.gov

Derivatives of this compound can be strategically designed to create sophisticated catalytic systems. By modifying or replacing the formyl group and utilizing the bromine atom, a wide array of ligands can be synthesized.

Potential Design Strategies:

| Modification Site | Potential Transformation | Resulting Structure/Function |

| Formyl Group | Conversion to other functional groups (e.g., amines, larger amides). | Modifies the steric and electronic properties of the chelating site. |

| Bromine Atom | Suzuki, Sonogashira, or Heck coupling. | Attaches the ligand to other molecular fragments or polymer backbones. |

| Pyridine Nitrogen | Coordination to a metal center. | Forms a key part of the ligand-metal catalytic complex. |

| Amide Nitrogen | Coordination to a metal center. | Can participate in chelation to form a more stable pincer-type ligand. |

The development of such systems could lead to catalysts with enhanced stability, activity, and selectivity for a variety of organic transformations. The ability to introduce chelating functional groups into existing frameworks via N-arylation is a powerful tool in the synthesis of new ligands and organocatalysts. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for N 5 Bromopyridin 2 Yl Formamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the cornerstone for determining the precise molecular structure of N-(5-bromopyridin-2-yl)formamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the connectivity and chemical environment of each atom can be constructed.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the formyl group. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the formamide (B127407) group. Based on data from related compounds like 2-amino-5-bromopyridine (B118841) and other N-arylformamides, the predicted chemical shifts are presented in Table 1. chemicalbook.comchemicalbook.comspectrabase.com

The pyridine ring protons (H-3, H-4, and H-6) are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The formyl proton (CHO) will likely appear as a singlet further downfield. The NH proton of the formamide group is also anticipated in the downfield region and may show broadening due to quadrupole coupling with the adjacent nitrogen and exchange with trace amounts of water.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.8 - 8.0 | d |

| H-4 | 7.6 - 7.8 | dd |

| H-6 | 8.2 - 8.4 | d |

| NH | 9.0 - 10.0 | br s |

| CHO | 8.5 - 8.7 | s |

| Predicted values are based on analysis of structurally similar compounds. |

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms in this compound are summarized in Table 2, based on data from 2-amino-5-bromopyridine and various formamides. chemicalbook.comchemicalbook.comlibretexts.orgcompoundchem.comwisc.eduoregonstate.edu The carbonyl carbon of the formamide group is expected to be the most downfield signal. The carbon atom attached to the bromine (C-5) will be significantly shielded compared to the other ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 153 |

| C-3 | 115 - 118 |

| C-4 | 140 - 143 |

| C-5 | 110 - 113 |

| C-6 | 148 - 151 |

| C=O | 160 - 165 |

| Predicted values are based on analysis of structurally similar compounds. |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks are expected between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the pyridine ring.

Solid-State NMR Spectroscopy for Crystalline Forms

For the analysis of this compound in its solid, crystalline state, solid-state NMR (ssNMR) is a powerful tool. acs.orgemory.educapes.gov.brcrystalpharmatech.comnih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions. Techniques like Magic Angle Spinning (MAS) are employed to obtain higher resolution spectra. crystalpharmatech.com ssNMR can provide valuable information on:

Polymorphism: Different crystalline forms of the compound will give rise to distinct ssNMR spectra.

Intermolecular Interactions: Proximities between atoms in the crystal lattice, such as hydrogen bonding involving the formamide group, can be probed using cross-polarization techniques.

Molecular Conformation: The conformation of the molecule in the solid state can be determined, which may differ from its conformation in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum is expected to show strong absorption bands corresponding to the N-H and C=O stretching vibrations of the formamide group. aip.orgresearchgate.netkent.ac.ukacs.org The pyridine ring will exhibit a series of characteristic C-C and C-N stretching and bending vibrations. researchgate.netchemicalbook.comnih.govnist.govnih.gov

Raman spectroscopy, being complementary to IR, is particularly useful for observing symmetric vibrations and the vibrations of the pyridine ring. researchgate.netacs.orgresearchgate.netacs.org The C-Br stretching vibration is also expected to be Raman active. A table of predicted key vibrational frequencies is provided below (Table 3).

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group/Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=O Stretch | 1680 - 1720 | 1680 - 1720 |

| C=C/C=N Stretch (Pyridine) | 1400 - 1600 | 1400 - 1600 |

| N-H Bend | 1500 - 1550 | Weak |

| C-N Stretch | 1200 - 1300 | 1200 - 1300 |

| C-Br Stretch | 500 - 600 | 500 - 600 |

| Predicted values are based on analysis of structurally similar compounds. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for gaining insight into its structure through analysis of its fragmentation patterns. nih.govjove.comrsc.orgjove.comstackexchange.com The molecular ion peak ([M]⁺) would confirm the molecular formula C₆H₅BrN₂O. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Electron ionization (EI-MS) would likely lead to fragmentation. nih.govrsc.org Common fragmentation pathways for amides include α-cleavage and McLafferty rearrangement, though the latter is not possible in this specific molecule. jove.comjove.com The most probable fragmentation would involve the cleavage of the amide bond, leading to the formation of a formyl cation (m/z 29) and a 5-bromopyridin-2-amine radical cation (m/z 172/174), or a 5-bromopyridinyl radical and a formamide cation (m/z 45). nih.govrsc.orgchemicalbook.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the confident determination of the elemental composition of the molecule.

For this compound (C₆H₅BrN₂O), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This calculated theoretical mass serves as a benchmark against which the experimentally measured mass is compared. The close correlation between the theoretical and observed mass confirms the molecular formula and, by extension, the identity of the compound.

Table 1: Theoretical vs. Observed Mass in HRMS osto_table({"headers": ["Parameter", "Value"], "data": [["Molecular Formula", "C\u2086H\u2085BrN\u2082O"], ["Calculated Exact Mass", "200.9634 u"], ["Observed Mass (Typical)", "~200.9631 u"], ["Mass Accuracy (Typical)", "< 5 ppm"]]})

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides further structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. In a typical MS/MS experiment involving this compound, the protonated molecule [M+H]⁺ is isolated and then subjected to collision-induced dissociation (CID) or other activation methods like electron-activated dissociation (EAD). nih.gov

The resulting product ions are characteristic of the molecule's structure. For instance, common fragmentation pathways for this compound would include the loss of the formyl group (-CHO) or cleavage of the amide bond. The analysis of these fragment ions allows researchers to piece together the structural connectivity of the molecule, confirming the presence of the bromopyridine core and the formamide substituent.

Table 2: Predicted Fragmentation Patterns in MS/MS osto_table({"headers": ["Precursor Ion [M+H]\u207a", "Predicted Fragment Ion", "Neutral Loss"], "data": [["C\u2086H\u2086BrN\u2082O\u207a", "[C\u2085H\u2085BrN\u2082]\u207a", "CHO"], ["C\u2086H\u2086BrN\u2082O\u207a", "[C\u2085H\u2084BrN]\u207a", "H\u2082NCHO"]]})

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Determination

X-ray crystallography offers an unparalleled view into the three-dimensional arrangement of atoms within a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute molecular structure of a compound. nih.gov By irradiating a single, high-quality crystal of this compound with an X-ray beam, a unique diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed electron density map, from which the exact positions of all atoms in the crystal lattice can be determined. This technique provides definitive proof of the molecular connectivity and conformation in the solid state, including the planarity of the pyridine ring and the orientation of the formamide group relative to the ring.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement. nih.govamericanpharmaceuticalreview.com These different forms, or polymorphs, can exhibit varying physicochemical properties. americanpharmaceuticalreview.com Powder X-ray Diffraction (PXRD) is a primary technique for identifying and distinguishing between these polymorphic forms. nih.govrigaku.comresearchgate.net

A PXRD experiment uses a microcrystalline powder sample, which contains a vast number of randomly oriented crystallites. nih.gov The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique PXRD pattern, which serves as a "fingerprint" for that specific polymorph. researchgate.net By comparing the PXRD pattern of a sample to known reference patterns, the presence of different polymorphs or changes in crystalline form during manufacturing or storage can be identified and quantified. americanpharmaceuticalreview.comrigaku.comnih.gov This is crucial for ensuring the consistency and quality of the active pharmaceutical ingredient. rigaku.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions within the molecule. libretexts.org The parts of a molecule that absorb light in this region are known as chromophores. libretexts.org

In this compound, the chromophore is the entire conjugated system, which includes the pyridine ring and the formamide group. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. uzh.chlibretexts.org

π → π transitions: These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π antibonding orbital within the aromatic pyridine ring. libretexts.org

n → π transitions: These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π antibonding orbital. uzh.chlibretexts.org

The position (λmax) and intensity of these absorption bands can be influenced by the solvent and the specific electronic structure of the molecule. Analysis of the UV-Vis spectrum provides valuable information about the electronic nature of the chromophore.

Table 3: Typical Electronic Transitions in this compound osto_table({"headers": ["Transition Type", "Involved Orbitals", "Expected Wavelength Region", "Relative Intensity"], "data": [["\u03c0 \u2192 \u03c0", "Bonding \u03c0 to antibonding \u03c0", "Shorter wavelength (UV)", "High"], ["n \u2192 \u03c0", "Non-bonding to antibonding \u03c0", "Longer wavelength (UV)", "Low"]]})

Compound Reference Table

osto_table({"headers": ["Compound Name"], "data": [["this compound"], ["2-bromopyridine"], ["thalidomide"], ["bortezomib"], ["lenalidomide"], ["5-fluorouracil"], ["carbamazepine"], ["tiotropium bromide"], ["\u03b1-lactose monohydrate"]]})

Theoretical and Computational Chemistry Studies on N 5 Bromopyridin 2 Yl Formamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N-(5-bromopyridin-2-yl)formamide. These calculations, which solve the Schrödinger equation for the molecule, can accurately predict a variety of molecular properties, including geometries, energies, and electronic distribution. youtube.com

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like this compound due to its balance of computational cost and accuracy. mdpi.com DFT calculations are frequently employed to determine the optimized ground state geometry, which corresponds to the most stable arrangement of atoms in the molecule. These calculations can also provide the total electronic energy, which is crucial for assessing the molecule's stability.

For instance, in a study on a related isoindole derivative, DFT was used to understand its properties for further chemical transformations. nih.gov The results of such studies typically include optimized bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure.

| Property | Description |

| Ground State Geometry | The lowest energy conformation of the molecule. |

| Total Electronic Energy | The sum of the kinetic and potential energies of the electrons in the molecule. |

| Bond Lengths | The equilibrium distances between the nuclei of two bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Dihedral Angles | The angles between two intersecting planes, defined by sets of three atoms. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy for certain properties.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Electrostatic Potential)

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. stenutz.eu A smaller gap generally indicates higher reactivity. mdpi.com

The molecular electrostatic potential (MEP) is another important descriptor derived from computational studies. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species.

For a molecule like this compound, the HOMO is likely to be located on the electron-rich pyridine (B92270) ring and the formamide (B127407) group, while the LUMO may be distributed over the pyridine ring, influenced by the electron-withdrawing bromine atom. Quantum chemical calculations for similar bromo-pyridine derivatives have been performed to understand their reactivity and biological activity. rsc.orgresearchgate.net

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. stenutz.eu |

| Molecular Electrostatic Potential (MEP) | Distribution of charge on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum mechanical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational landscape, revealing the different shapes a molecule can adopt and the transitions between them.

For a flexible molecule like this compound, which has a rotatable bond between the pyridine ring and the formamide group, MD simulations can be particularly insightful. These simulations can identify the most stable conformers and the energy barriers for rotation around this bond. Such information is critical for understanding how the molecule might interact with a biological target, for instance. Although specific MD studies on this compound are not prominent in the literature, the methodology is widely applied in drug discovery and materials science to understand molecular flexibility and interactions. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure determination.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the chemical shifts of NMR-active nuclei like ¹H and ¹³C. nih.gov The accuracy of these predictions has significantly improved, making them a valuable tool in NMR crystallography for confirming crystal structures and discriminating between different structural models. nih.govnih.gov

| Nucleus | Predicted Chemical Shift Range (ppm) - General Pyridine Derivatives |

| ¹H | Varies significantly based on substitution and electronic environment. |

| ¹³C | Typically in the aromatic region (120-160 ppm), influenced by substituents. |

Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing profound insights into the molecular structure, bonding, and conformational properties of a compound. For this compound, these calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. The methodologies employed are typically based on quantum mechanical principles, most commonly Density Functional Theory (DFT). arxiv.org These calculations not only predict the frequencies of vibrational modes but also their intensities in both IR and Raman spectra, facilitating a detailed understanding of the molecule's vibrational behavior. cardiff.ac.uk

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms, which constructs a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the collective atomic motions for each frequency.

For this compound, the vibrational spectrum can be conceptually divided into regions corresponding to the vibrations of the formamide group, the 5-bromopyridine ring, and the N-C linkage. Key vibrational modes include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region, sensitive to hydrogen bonding.

C=O stretching (Amide I band): A strong, characteristic band usually found between 1650 and 1700 cm⁻¹. Its position is influenced by electronic and steric effects. Studies on liquid formamide have shown that the complex shape of the C=O stretching band in Raman spectra can be clarified by theoretical calculations of various molecular clusters. informahealthcare.comnih.gov

N-H bending and C-N stretching (Amide II band): Occurring in the 1500-1600 cm⁻¹ range.

Pyridine ring vibrations: A series of characteristic stretching and bending modes for the C-C, C-N, and C-H bonds within the aromatic ring, typically appearing in the 1400-1600 cm⁻¹ and 700-1200 cm⁻¹ regions.

C-Br stretching: A lower frequency vibration, expected in the 500-650 cm⁻¹ range.

Discrepancies between calculated and experimental frequencies often arise from the harmonic approximation used in calculations and the influence of the molecule's environment (e.g., solvent, crystal packing). To improve accuracy, calculated frequencies are often scaled by an empirical factor. The analysis of these spectra provides a spectroscopic fingerprint for the molecule. arxiv.org

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment | Vibrational Mode Description |

| 3450 | Medium / Weak | ν(N-H) | N-H stretching of the amide group |

| 3080 | Weak / Medium | ν(C-H) | Aromatic C-H stretching of the pyridine ring |

| 1695 | Strong / Medium | ν(C=O) - Amide I | C=O stretching of the formamide group |

| 1585 | Medium / Strong | ν(C=C), ν(C=N) | Pyridine ring stretching |

| 1540 | Medium / Medium | δ(N-H) - Amide II | In-plane N-H bending coupled with C-N stretching |

| 1470 | Strong / Medium | ν(C=C), ν(C=N) | Pyridine ring stretching |

| 1390 | Medium / Weak | δ(C-H) | In-plane C-H bending of the formyl group |

| 1250 | Strong / Weak | ν(C-N) - Amide III | C-N stretching of the amide linkage |

| 1120 | Medium / Strong | Ring Breathing | Symmetric breathing mode of the pyridine ring |

| 830 | Strong / Weak | γ(C-H) | Out-of-plane C-H bending of the pyridine ring |

| 620 | Medium / Strong | ν(C-Br) | C-Br stretching |

Note: This table is illustrative. Actual frequencies and intensities would be determined by specific DFT calculations (e.g., using B3LYP functional with a suitable basis set).

Reaction Pathway Analysis and Transition State Modeling

Reaction pathway analysis and transition state modeling are powerful computational tools used to elucidate the mechanisms of chemical reactions at a molecular level. rsc.orgresearchgate.net These studies provide critical information on the energetics and geometries of reactants, intermediates, transition states, and products along a reaction coordinate. For the synthesis of this compound, which involves the formation of an amide bond, these methods can predict the most favorable reaction pathway and identify the rate-determining step.

The typical synthesis could involve the reaction of 2-amino-5-bromopyridine (B118841) with a formylating agent, such as formic acid or a derivative. wikipedia.org Computational modeling of this process begins by identifying all plausible reaction mechanisms. For each proposed mechanism, the potential energy surface (PES) is explored to locate stationary points, which include local minima (reactants, intermediates, products) and first-order saddle points (transition states). mit.edu

Transition State (TS) Theory is central to this analysis. A transition state represents the highest energy point along the minimum energy path between a reactant and a product. nih.govnih.gov Its structure is fleeting and cannot be isolated experimentally, making computational modeling essential. mit.edu By calculating the structure and energy of the TS, the activation energy (energy barrier) for that reaction step can be determined. The reaction pathway with the lowest activation energy is generally the most kinetically favorable.

For the formylation of 2-amino-5-bromopyridine, a plausible mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the formylating agent. This could proceed through a concerted or a stepwise pathway involving a tetrahedral intermediate. Computational studies can distinguish between these possibilities. chemrxiv.orgpnas.org For instance, DFT calculations can model the bond-forming and bond-breaking processes, and techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state indeed connects the intended reactant and product. Recent advances have even combined neural network potentials with path sampling to explore complex reaction mechanisms in solution. chemrxiv.org

The insights gained from such studies are valuable for optimizing reaction conditions (e.g., temperature, catalyst choice) to improve yield and selectivity. For example, computational analysis of related amide bond formations has revealed the role of catalysts in stabilizing transition states and lowering activation barriers. nih.gov

Figure 1: Illustrative Reaction Coordinate Diagram for the Formation of this compound

This diagram illustrates a hypothetical two-step reaction pathway. Reactants first overcome an energy barrier (TS1) to form a tetrahedral intermediate. This intermediate then proceeds through a second transition state (TS2), which is the rate-determining step in this example, to form the final amide product.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are pivotal computational techniques in modern drug discovery and materials science. These methods leverage computer models to identify, design, and optimize molecules with desired properties, significantly accelerating research and development while reducing costs. For a compound like this compound, which contains a pharmacologically relevant pyridine scaffold, these methodologies can be applied to explore its potential as a lead structure for drug development, for instance as a kinase inhibitor. nih.govbohrium.com

Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a biological target. mdpi.com There are two primary approaches:

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional (3D) structure of the target protein is unknown, but a set of molecules known to be active exists. LBVS operates on the principle of molecular similarity, which posits that structurally similar molecules are likely to have similar biological activities. nih.govresearchgate.net Techniques used in LBVS include:

2D Similarity Searching: Compares molecules based on their 2D structural fingerprints.

3D Shape-Based Screening: Aligns molecules based on their 3D shape and volume. acs.org

Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model derived from known active compounds, potentially including this compound, can then be used as a 3D query to screen compound databases. acs.org

Structure-Based Virtual Screening (SBVS): This approach is used when the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available. SBVS involves docking candidate molecules from a library into the target's binding site and estimating their binding affinity using scoring functions. nih.govdrugbank.com This method can predict not only if a molecule binds but also its likely binding pose, providing insights into the key interactions that stabilize the protein-ligand complex. SBVS is particularly powerful for discovering novel scaffolds that are structurally distinct from known ligands.

Molecular Docking is the core engine of SBVS. nih.gov It predicts the preferred orientation and conformation of a ligand when bound to a receptor to form a stable complex. The process involves two main components:

Sampling Algorithm: Explores the vast conformational space of the ligand and its possible orientations within the binding site to generate a variety of potential binding poses.

Scoring Function: Evaluates each generated pose and assigns a score that estimates the binding affinity (e.g., binding free energy). The poses are then ranked, with the top-scoring poses representing the most likely binding modes. annualreviews.org

The accuracy of molecular docking is heavily dependent on the quality of the scoring function. aip.org Scoring functions can be broadly classified into three types:

Force-Field-Based: Use terms from classical molecular mechanics (e.g., van der Waals and electrostatic interactions) to calculate the energy of the complex.

Empirical: Are derived from fitting coefficients to experimental binding data for a set of protein-ligand complexes. They include terms for key binding interactions like hydrogen bonds, hydrophobic effects, and entropic penalties. frontiersin.org

Knowledge-Based: Are statistical potentials derived from analyzing the frequencies of atom-atom contacts in databases of known protein-ligand structures.

The development of more accurate and generalizable scoring functions is an active area of research, with machine learning and deep learning approaches showing significant promise in improving prediction accuracy. nih.govfrontiersin.orgresearchgate.net These advanced methods can learn complex, non-linear relationships between the features of a protein-ligand complex and its binding affinity, often outperforming classical scoring functions. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | MET 120 (Hinge) | Hydrogen bond from amide N-H to backbone C=O |

| LYS 75, VAL 83 | Hydrophobic interactions with pyridine ring | ||

| ASP 181 | Hydrogen bond from formyl C=O to side chain | ||

| PHE 179 | π-stacking with pyridine ring | ||

| 2 | -7.9 | GLU 118 (Hinge) | Hydrogen bond from amide N-H to side chain |

| LEU 170 | Hydrophobic interaction with bromo-substituent | ||

| ILE 68, ALA 88 | Hydrophobic interactions with pyridine ring | ||

| 3 | -7.2 | MET 120 (Hinge) | Hydrogen bond from pyridine N to backbone N-H |

| PRO 119 | Hydrophobic interaction |

Note: This table is a hypothetical representation of a molecular docking study. The binding affinity and interacting residues are illustrative and would depend on the specific kinase target and docking software used.

Applications of N 5 Bromopyridin 2 Yl Formamide in Synthetic Organic Chemistry

Building Block for the Synthesis of Heterocyclic Compounds

The pyridine (B92270) ring is a fundamental core in numerous biologically active compounds and functional materials. N-(5-bromopyridin-2-yl)formamide serves as a key starting material for the synthesis of various fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. This class of compounds is of significant interest due to its presence in a number of pharmaceutical agents. nanobioletters.com

The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. nanobioletters.comorganic-chemistry.org While the formamide (B127407) group in this compound can be hydrolyzed to reveal the parent 2-amino-5-bromopyridine (B118841), it can also participate directly or be a precursor in reactions leading to these fused systems. The bromo-substituent at the 5-position further allows for subsequent functionalization of the imidazo[1,2-a]pyridine (B132010) core, for instance, through cross-coupling reactions, enabling the creation of a library of derivatives for structure-activity relationship studies. nih.gov The design and synthesis of novel imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine (B1224502) derivatives have been shown to yield compounds with significant antiproliferative activity. nih.gov

Precursor for Advanced Organic Intermediates in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound acts as a precursor to a variety of advanced organic intermediates. The formamide group can be a protecting group for the amine or a source of formyl or amino groups in subsequent transformations. The bromine atom is a versatile functional handle that can be readily converted into other groups via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

For example, this compound is a precursor for the synthesis of various substituted aminopyridines. The Goldberg reaction, a copper-catalyzed cross-coupling, can be employed to form C-N bonds, and derivatives of this compound can be utilized in such transformations to produce more complex aminopyridine structures. mdpi.com These intermediates are valuable in the agrochemical and pharmaceutical industries. For instance, 2,5-dibromopyridine, a related and important intermediate, can be prepared from 2-aminopyridine through bromination and a subsequent Sandmeyer reaction. heteroletters.org The ability to selectively functionalize the pyridine ring makes compounds like this compound crucial for building molecular complexity.

Role in Cascade and Multicomponent Reactions

While specific examples detailing the role of this compound in cascade and multicomponent reactions are not extensively documented in publicly available literature, its structure suggests potential utility in such transformations. Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, and multicomponent reactions, where three or more reactants combine in a single step, are highly efficient methods for building molecular complexity.

The dual functionality of this compound could, in principle, allow it to participate in such reaction sequences. For instance, the formamide nitrogen could act as an internal nucleophile after an initial reaction at the bromine-substituted carbon, initiating a cyclization cascade. The development of novel cascade processes for the synthesis of heterocyclic compounds like 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine derivatives has been reported, highlighting the potential for similar strategies involving this compound. organic-chemistry.org

Utility in the Construction of Complex Architectures and Natural Product Cores

The construction of complex molecular architectures and the core structures of natural products often relies on the use of versatile and selectively reactive building blocks. The pyridine moiety is a common feature in many natural products and complex bioactive molecules.

This compound, with its potential for sequential and site-selective reactions, is a candidate for use in the synthesis of such complex targets. The bromine atom allows for the introduction of complex fragments via cross-coupling reactions, while the formamide group can be manipulated to build other parts of the molecule. Although direct application in the total synthesis of a specific natural product is not prominently reported, its role as a precursor to functionalized pyridines positions it as a valuable tool for synthetic chemists aiming to construct intricate molecular frameworks. The synthesis of polyheterocyclic compounds, which are often found in natural products and pharmaceuticals, frequently employs strategies involving functionalized heterocyclic precursors. mdpi.com

Biological Activity Investigations and Medicinal Chemistry Research Avenues of N 5 Bromopyridin 2 Yl Formamide Derivatives in Vitro Studies

In Vitro Antimicrobial Efficacy Studies

The antimicrobial potential of N-(5-bromopyridin-2-yl)formamide derivatives has been explored against a range of pathogenic bacteria and fungi. These studies are crucial in the search for new agents to combat the growing challenge of antimicrobial resistance.

In Vitro Antibacterial Activity Screening against Pathogenic Strains

Various derivatives incorporating the bromopyridine scaffold have demonstrated notable antibacterial effects. A series of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives were tested for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The results, measured by the zone of inhibition, indicated varied efficacy depending on the substitution. researchgate.net For instance, some of these compounds showed potent activity when compared against the standard drug, chloramphenicol. researchgate.net

Similarly, the synthesis of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides and their subsequent evaluation against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli ST131 highlighted the potential of this chemical class. mdpi.comresearchgate.net Two compounds in particular, 4a and 4c, exhibited significant antibacterial effects. mdpi.com Further studies on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines revealed moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com

Other related structures, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, have also been assessed. nih.gov Certain compounds from this series displayed strong antibacterial activity, comparable to linezolid, against five different Gram-positive bacteria. nih.gov The minimum inhibitory concentration (MIC) for these compounds highlighted their potential as effective bacteriostatic agents. nih.gov

Table 1: In Vitro Antibacterial Activity of Pyridine (B92270) Derivatives

| Compound Class | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Zone of Inhibition | researchgate.net |

| 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines | Proteus vulgaris, Klebsiella pneumoniae (Gram-negative) | Zone of Inhibition | researchgate.net |

| 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing Escherichia coli ST131 | High Activity (Compounds 4a, 4c) | mdpi.com |

| Pyrazolo[3,4-b]pyridines & Thieno[2,3-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate Activity | japsonline.com |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosus | Strong Activity (MIC values comparable to Linezolid) | nih.gov |

| N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good Activity (MICs 8-16 µg/mL for some) | semanticscholar.orgresearchgate.net |

In Vitro Antifungal Activity Assessment

The investigation into this compound derivatives extends to their efficacy against fungal pathogens. A study on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives screened compounds for antifungal activity against Aspergillus niger and Pencillium chrysogenium. researchgate.net The results indicated that most of the tested compounds exhibited significant antifungal effects when compared to the standard drug, fluconazole. researchgate.net

In another research effort, novel pyridine carboxamide derivatives were designed and evaluated for their antifungal properties. nih.gov One compound from this series, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f), showed a 76.9% inhibition rate against Botrytis cinerea, a common plant pathogen. nih.gov Another compound, 3g, was even more effective against C. ambiens, with an inhibition rate of 84.1%. nih.gov

Furthermore, a series of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide derivatives were synthesized and tested. Several of these compounds demonstrated good antifungal activity against pathogenic fungi like Candida albicans and Aspergillus flavus when compared to the standard drug Ketoconazole. semanticscholar.orgresearchgate.net

Table 2: In Vitro Antifungal Activity of Pyridine Derivatives

| Compound Class | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines | Aspergillus niger, Pencillium chrysogenium | Significant Activity vs. Fluconazole | researchgate.net |

| Pyridine carboxamides | Botrytis cinerea | 76.9% inhibition (Compound 3f) | nih.gov |

| Pyridine carboxamides | C. ambiens | 84.1% inhibition (Compound 3g) | nih.gov |

| N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides | Candida albicans, Aspergillus flavus | Good Activity vs. Ketoconazole | semanticscholar.orgresearchgate.net |

Mechanistic Studies of Antimicrobial Action (In Vitro)

Understanding the mechanism of action is a critical step in drug development. For pyridine derivatives, in silico molecular docking studies have provided initial insights. Research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives used molecular docking to predict possible modes of antibacterial action. nih.gov Similarly, for 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, docking studies suggested that the most active compounds fit well into the binding pocket of the β-lactamase enzyme, providing a potential mechanism for their efficacy against resistant bacteria. mdpi.com

Other studies have pointed towards specific enzyme inhibition. A series of pyridine carboxamide derivatives were identified as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.gov Molecular docking results indicated that the active compounds could bind effectively to the active site of SDH through hydrogen bonds and hydrophobic interactions. nih.gov This suggests that the antifungal activity of these compounds may stem from the disruption of fungal metabolism. nih.gov

In Vitro Anticancer Activity and Cytotoxicity Studies

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant area of investigation, revealing promising candidates for further oncological research.

In Vitro Screening against Various Cancer Cell Lines

A broad range of pyridine-containing derivatives have been synthesized and evaluated for their anti-proliferative activities across different human cancer cell lines. A series of brominated acetophenone (B1666503) derivatives showed remarkable cytotoxicity, with one compound (5c) exhibiting IC50 values below 10 µg/mL against breast adenocarcinoma (MCF7) and prostate adenocarcinoma (PC3) cells. farmaciajournal.com It also showed strong activity against alveolar adenocarcinoma (A549) and colorectal adenocarcinoma (Caco2) cells, with significantly lower cytotoxicity towards normal breast epithelial cells (MCF12F). farmaciajournal.com

Similarly, new trimethoxyphenyl pyridine derivatives were synthesized as potential tubulin targeting agents. nih.gov Several of these compounds demonstrated superior anti-proliferative activities compared to the standard drug colchicine (B1669291) against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov Another study on pyridopyrazinone derivatives found that compound 3d was highly active against a panel of cell lines including melanoma (LOXIMVI), ovarian (OVCAR3), thyroid (CAL62, FTC133), and colon (HT29, HCT116) cancers. eurjchem.com

Table 3: In Vitro Cytotoxicity of Pyridine Derivatives against Cancer Cell Lines

| Compound Class | Cancer Cell Line | Activity (IC50 / EC50) | Reference |

|---|---|---|---|

| Brominated Acetophenone Derivatives (e.g., 5c) | MCF7 (Breast), PC3 (Prostate) | < 10 µg/mL | farmaciajournal.com |

| Brominated Acetophenone Derivatives (e.g., 5c) | A549 (Lung), Caco2 (Colorectal) | 11.80 µg/mL, 18.40 µg/mL | farmaciajournal.com |

| Trimethoxyphenyl Pyridine Derivatives (e.g., VI) | HCT 116 (Colorectal), HepG-2 (Liver), MCF-7 (Breast) | 4.83 µM, 3.25 µM, 6.11 µM | nih.gov |

| Pyridopyrazinone Derivatives (e.g., 3d) | LOXIMVI (Melanoma), OVCAR3 (Ovarian), HT29 (Colon) | Promising Activity | eurjchem.com |

| 3/4-Bromo Benzohydrazide Derivatives (e.g., 22) | HCT116 (Colorectal) | 1.20 µM | nih.gov |

| Aminopyrimidine Derivatives (e.g., 2a) | Glioblastoma, Triple-Negative Breast Cancer, Colon Cancer | 4 - 8 µM | mdpi.com |

| 1,3,4-Thiadiazole derivatives with 2-pyridyl moiety | PC3 (Prostate), HT29 (Colorectal), SKNMC (Neuroblastoma) | High activity (Nitro derivatives) | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation (In Vitro)

Beyond simple cytotoxicity, studies have delved into the mechanisms by which these derivatives kill cancer cells. A key mechanism is the induction of apoptosis, or programmed cell death, and interference with the cell division cycle. nih.gov

Research on trimethoxyphenyl pyridine derivatives demonstrated that the most potent compound could arrest the cancer cell cycle in the G2/M phase and induce apoptosis in the pre-G1 phase. nih.gov This indicates that the compound interferes with mitosis, leading to cell death. nih.gov The process of apoptosis often involves the activation of caspases and cleavage of poly [ADP-ribose] polymerase (PARP). nih.gov